N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide
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Overview
Description
N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide is a chemical compound with a complex structure that includes an acetyl group, a methoxy group, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetyl-2-methoxyaniline and 2-iodobenzoic acid.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-5-methoxyphenyl)acetamide
- N-(5-acetyl-2-methoxyphenyl)acetamide
Uniqueness
N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H14INO3 |
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Molecular Weight |
395.19 g/mol |
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C16H14INO3/c1-10(19)11-7-8-15(21-2)14(9-11)18-16(20)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20) |
InChI Key |
VBQCESZABVSKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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